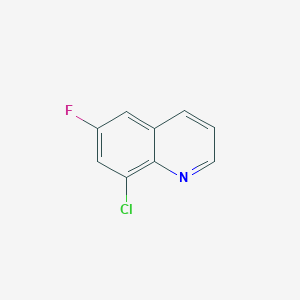

8-Chloro-6-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQDCGPYDWFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857684 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22319-88-6 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Quinoline

As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Chloro-6-fluoroquinoline, CAS number 22319-88-6. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, applications, and handling. We will move beyond simple data recitation to explain the causality behind experimental choices and the significance of this molecule in modern medicinal chemistry.

This compound is a halogenated heterocyclic aromatic compound.[1] While a seemingly simple molecule, its true value lies in its role as a highly strategic building block, particularly in the synthesis of fluoroquinolone antibiotics.[2][3] The quinolone core itself is a privileged scaffold in drug discovery, famously originating from the antimalarial quinine.[3] The specific placement of chlorine and fluorine atoms on this scaffold profoundly influences the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable starting point for creating potent and selective therapeutic agents.[1][4]

This guide will dissect the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in a research and development setting.

Physicochemical Properties & Analytical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. These parameters dictate solubility, reactivity, and the appropriate analytical methods for quality control.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The predicted values provide a reliable starting point for experimental design in the absence of comprehensive published experimental data.

| Property | Value | Source |

| CAS Number | 22319-88-6 | [5] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [5] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Melting Point | 102 - 102.4 °C | [5][6] |

| Boiling Point (Predicted) | 270.6 ± 20.0 °C | [6] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.67 ± 0.20 | [6] |

| SMILES | c1cc2cc(cc(c2nc1)Cl)F | [1] |

| InChI | InChI=1/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | [1] |

Spectroscopic and Chromatographic Characterization

Validating the identity and purity of this compound is critical. The following protocol outlines a standard approach for comprehensive characterization.

Expert Insight: The causality behind using multiple spectroscopic techniques is self-validation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, ¹⁹F NMR specifically validates the presence and environment of the fluorine atom, and Mass Spectrometry provides unambiguous confirmation of the molecular weight and elemental composition.

Protocol 1: Full Spectroscopic Characterization

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Results: The spectrum will show complex multiplets in the aromatic region (approx. 7.0-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific splitting patterns will be second-order due to the multiple couplings between adjacent protons.

-

-

¹³C NMR & DEPT-135 Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is highly recommended to distinguish between CH and quaternary carbons.[7]

-

Expected Results: Nine distinct carbon signals are expected. The carbons bonded to chlorine and fluorine will show characteristic shifts. The DEPT-135 spectrum will show positive signals for the five CH groups and no signals for the four quaternary carbons.

-

-

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Expected Results: A single resonance for the fluorine atom at the C-6 position. The chemical shift will be influenced by the solvent and its position on the electron-deficient aromatic system.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

-

Expected Results: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the calculated exact mass (182.0170 for C₉H₆ClFN⁺). The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed.

-

Synthesis Strategies: Building the Quinoline Core

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Numerous named reactions exist, each with specific advantages depending on the desired substitution pattern.[8][9] Understanding these classical methods provides the necessary context for the targeted synthesis of this compound.

The Skraup synthesis is a robust and historically significant method that constructs the quinoline ring from an aniline, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[10] It is particularly well-suited for preparing quinolines from simple anilines.

Caption: Generalized workflow of the Skraup quinoline synthesis.

Proposed Synthesis of this compound

A logical and efficient route to synthesize the title compound is via a modified Skraup synthesis starting from 2-chloro-4-fluoroaniline. This approach directly installs the required substituents in the correct positions.

Protocol 2: Skraup Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charge Reactants: To the flask, cautiously add concentrated sulfuric acid. While stirring and cooling in an ice bath, slowly add 2-chloro-4-fluoroaniline.

-

Add Oxidant & Glycerol: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern greener alternatives are preferred). Slowly add glycerol to the mixture, controlling the initial exothermic reaction.

-

Reaction: Heat the mixture gradually to approximately 120-140 °C. The reaction is vigorous and should be monitored closely. Maintain heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup:

-

Allow the mixture to cool to room temperature. Carefully pour it into a large volume of ice water to dilute the acid.

-

Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH solution) while cooling. This step must be performed with extreme caution due to the heat generated.

-

The crude product will often separate. It can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or toluene).

-

-

Purification: The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ligroine or ethanol/water mixture) or by column chromatography on silica gel.[6]

Caption: Synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

This compound is not typically an end-product but rather a critical intermediate. Its reactivity is dominated by its function as a scaffold for building more complex molecules, especially those in the fluoroquinolone class of antibiotics.

The Fluoroquinolone Scaffold

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4] The core structure consists of a bicyclic quinolone ring, and the substituents at various positions (R1, R2, X, etc.) modulate the drug's potency, spectrum of activity, and pharmacokinetic properties.[11][12] The fluorine atom at C-6 is a hallmark of this class and is known to significantly improve antibacterial activity.[11][13]

Caption: Key structural elements of a fluoroquinolone antibiotic.

Derivatization Workflow: Building a Quinolone Antibiotic Core

A common strategy in fluoroquinolone synthesis involves building the 4-oxo-3-carboxylic acid moiety onto the quinoline scaffold. This functional group is crucial for chelating a magnesium ion in the enzyme's active site.[11] this compound serves as the starting point for such a sequence. For instance, it can be converted to an intermediate like 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[14]

Protocol 3: Hypothetical Derivatization to a Quinolone Core

-

Activation/Substitution: The this compound scaffold is first elaborated. A common route involves reactions that lead to the introduction of a group at the 4-position, often followed by cyclization with a reagent like diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: The intermediate from step 1 is heated, often in a high-boiling solvent like Dowtherm A, to induce thermal cyclization, forming the 4-quinolone ring system and installing an ester at the 3-position.

-

Hydrolysis: The ester at the C-3 position is hydrolyzed to the essential carboxylic acid using standard acidic or basic conditions.

-

Further Modification: The resulting core, 8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, can then undergo further reactions, such as nucleophilic aromatic substitution at the C-7 position (if a suitable leaving group is present) and alkylation at the N-1 position, to complete the synthesis of a final drug molecule.

This multi-step process highlights the role of this compound as the foundational piece upon which the final, complex active pharmaceutical ingredient (API) is constructed. It is a key intermediate in the synthesis of APIs like Besifloxacin and Clinafloxacin.[2]

Safety, Handling, and Toxicology

As with any halogenated heterocyclic compound, proper handling of this compound is imperative. The primary hazards are associated with irritation and potential toxicity upon exposure.[15][16]

Hazard Summary:

-

Skin Irritation: Causes skin irritation (H315).[15]

-

Eye Irritation: Causes serious eye irritation (H319).[15]

-

Respiratory Irritation: May cause respiratory irritation (H335).[15]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[17]

Protocol 4: Standard Laboratory Handling Procedure

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Inspect for tears before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Handling: Avoid generating dust. Use appropriate tools (spatulas) for transferring the solid. If dissolving, add the solid to the solvent slowly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Caption: Standard safety and handling workflow for chemical reagents.

Conclusion

This compound (CAS 22319-88-6) is far more than a simple catalog chemical; it is a purpose-built intermediate designed for the complex challenges of modern drug discovery. Its carefully selected halogenation pattern provides a robust starting point for the synthesis of potent fluoroquinolone antibiotics and other novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the quinolone scaffold. As the search for new and more effective therapeutic agents continues, the strategic value of such well-designed building blocks will only increase.

References

- 1. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 22319-88-6 | XAA31988 [biosynth.com]

- 6. This compound CAS#: 22319-88-6 [m.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019015-99-6 | Buy Now [molport.com]

- 15. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. tcichemicals.com [tcichemicals.com]

Spectroscopic Elucidation of 8-Chloro-6-fluoroquinoline: A Technical Guide for Advanced Drug Development

This document serves as an in-depth technical guide to the spectroscopic characterization of 8-Chloro-6-fluoroquinoline (CAS 22319-88-6), a key heterocyclic building block in modern medicinal chemistry.[1][2] Professionals in drug discovery and organic synthesis will find this guide valuable for structural verification, purity assessment, and understanding the nuanced electronic effects of halogen substitution on the quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the proton and carbon environments, profoundly influenced by the electronegative chlorine and fluorine substituents.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum reveals the electronic environment of each proton. The introduction of a chlorine atom at the C-8 position and a fluorine atom at the C-6 position induces significant downfield shifts for adjacent protons due to their electron-withdrawing nature.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for its excellent solubilizing power for compounds of this type and its well-defined residual solvent peak (δ ~7.26 ppm) for referencing.[3] A standard 400 or 500 MHz spectrometer is recommended to achieve the necessary resolution to distinguish between the closely spaced aromatic signals.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common.

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming of the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquisition: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. For dilute samples, increasing the number of scans (e.g., from 8 to 64) is necessary to improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum to ensure all peaks are in the positive phase. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate the signals to determine the relative number of protons.

References

- 1. This compound | 22319-88-6 | XAA31988 [biosynth.com]

- 2. CAS 22319-88-6: 8-chloro-6-fluoro-quinoline | CymitQuimica [cymitquimica.com]

- 3. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

- 4. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of 8-Chloro-6-fluoroquinoline: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in the Developmental Trajectory of 8-Chloro-6-fluoroquinoline

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer arenas. The specific substitutions of a chloro group at the 8-position and a fluoro group at the 6-position modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

In the journey from a promising lead compound to a viable drug candidate, solubility is a pivotal physicochemical property that dictates the developability of a molecule. Poor solubility in both aqueous and organic media can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation development, and poor bioavailability. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and a prerequisite for rational drug design and development.

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide focuses on the "how" and "why," presenting a robust, field-proven experimental protocol for solubility determination. It is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, thereby enabling informed decisions in their research and development endeavors.

Physicochemical Properties and Their Implications for Solubility

A foundational understanding of the physicochemical properties of this compound provides a theoretical basis for predicting its solubility behavior.

| Property | Value/Prediction | Implication for Solubility |

| Molecular Formula | C₉H₅ClFN | - |

| Molecular Weight | 181.59 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Melting Point | 102-102.4 °C | A relatively high melting point for a small molecule suggests a stable crystal lattice.[1][2] A significant amount of energy will be required to overcome these lattice forces, which can negatively impact solubility.[3] |

| Boiling Point | 270.6±20.0 °C (Predicted) | High boiling point indicates strong intermolecular forces in the liquid state.[1] |

| Density | 1.366±0.06 g/cm³ (Predicted) | - |

| pKa | 1.67±0.20 (Predicted) | The predicted low pKa suggests that the quinoline nitrogen is weakly basic due to the electron-withdrawing effects of the halogen substituents.[1] This implies that the compound will be predominantly in its neutral form in most organic solvents and at physiological pH, which can influence its interactions with polar solvents. |

| Appearance | Pale yellow to light brown solid | Crystalline solid nature is a key factor in its dissolution thermodynamics.[4] |

The presence of both a chlorine and a fluorine atom significantly influences the molecule's electronic distribution and lipophilicity.[4] Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and interactions with solvent molecules.[5] The overall structure suggests a molecule with moderate polarity, which would predict preferential solubility in polar aprotic or moderately polar protic solvents over nonpolar hydrocarbon solvents.

A Validated Protocol for Determining Thermodynamic Solubility: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[6] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Experimental Rationale

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured using a validated analytical technique, in this case, High-Performance Liquid Chromatography (HPLC), which is well-suited for the quantification of quinoline derivatives.[7]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.

-

Pipette a precise volume of the desired organic solvent (e.g., 2 mL) into each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Self-Validation Check: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is assumed.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent artificially high concentration readings from suspended microcrystals.

-

Immediately after separation, take a precise aliquot of the clear supernatant.

-

-

Quantification by HPLC:

-

Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method. A typical method for quinoline derivatives would involve a C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid) and UV detection.[1]

-

HPLC Method Parameters (Example):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Gradient of acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 220-350 nm range)

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Prepare a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of standard solutions of this compound.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the specific organic solvent.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | Experimental Data | Calculated Data |

| Ethanol | 4.3 | Experimental Data | Calculated Data |

| Acetonitrile | 5.8 | Experimental Data | Calculated Data |

| Acetone | 5.1 | Experimental Data | Calculated Data |

| Ethyl Acetate | 4.4 | Experimental Data | Calculated Data |

| Dichloromethane | 3.1 | Experimental Data | Calculated Data |

| Toluene | 2.4 | Experimental Data | Calculated Data |

| Heptane | 0.1 | Experimental Data | Calculated Data |

Interpreting the Results

The solubility data will provide a quantitative measure of the affinity of this compound for each solvent. It is anticipated that the solubility will be higher in solvents that can effectively disrupt the crystal lattice of the solid and solvate the individual molecules. Given its structure, moderate to good solubility would be expected in polar aprotic solvents like acetonitrile and acetone, and in polar protic solvents like methanol and ethanol. The solubility is likely to be lower in nonpolar solvents such as toluene and heptane.

Conclusion: A Pathway to Data-Driven Drug Development

References

- 1. benchchem.com [benchchem.com]

- 2. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 3. 11.1 The Dissolution Process | General College Chemistry II [courses.lumenlearning.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. enamine.net [enamine.net]

A Technical Guide to the Therapeutic Applications of Quinoline Derivatives

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a versatile template for the design and synthesis of a vast array of therapeutic agents.[3][4] The rigid, planar nature of the quinoline core, combined with its ability to be functionalized at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties, enabling targeted interactions with a wide range of biological macromolecules.[5] This inherent versatility has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.[1][6] This technical guide will provide an in-depth exploration of the multifaceted therapeutic applications of quinoline derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting key quantitative data to inform drug discovery and development efforts.

I. Anticancer Applications of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms to combat cancer cell proliferation and survival.[7] Their modes of action include the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and interference with DNA replication and repair.[7][8]

A. Mechanisms of Action

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several quinoline derivatives have been developed as potent inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[9][11] For instance, the quinoline derivative PQQ has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM, acting as a dual mTORC1 and mTORC2 inhibitor and disrupting the entire PI3K-Akt-mTOR cascade in leukemia cells.[9]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents, including quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.[12][13] Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This involves the activation of a cascade of proteases known as caspases, leading to the cleavage of cellular substrates and ultimately, cell death. For example, the novel synthetic quinolinone derivative AJ-374 has been shown to induce apoptosis in HL-60 leukemia cells through the activation of caspase-8, -9, and -3, dissipation of the mitochondrial membrane potential, and enhancement of FAS protein level.[12]

The following diagram illustrates the induction of apoptosis by quinoline derivatives.

3. DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination.[14][15] Quinoline derivatives can act as topoisomerase inhibitors, stabilizing the transient enzyme-DNA cleavage complex and leading to DNA strand breaks and subsequent cell death.[16][17] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for topoisomerase activity.

B. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro assays that measure cell viability in the presence of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8[12][18] |

| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 (Breast) | 39.0[12][18] |

| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 40.0[12][18] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/mL)[12] |

| Compound 4c | HOP-92 (Lung) | 2.37[19] |

| Compound 4c | SNB-75 (CNS) | 2.38[19] |

| Compound 4c | RXF 393 (Renal) | 2.21[19] |

| Compound 4c | HS 578T (Breast) | 2.38[19] |

| Compound 7g | A-549 (Lung) | < 0.90[20] |

| Compound 7g | HT-29 (Colon) | < 0.90[20] |

| Compound 7g | MCF-7 (Breast) | < 0.90[20] |

| Compound 4j | MCF-7 (Breast) | 0.003[21] |

| DFIQ | A549 (Lung) | 4.16 (24h)[13] |

C. Experimental Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[22]

II. Antimicrobial Applications of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[8] The emergence of drug-resistant pathogens has spurred the development of novel quinoline derivatives with potent activity against a broad spectrum of bacteria and fungi.[23]

A. Mechanism of Action

The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, quinoline derivatives block bacterial cell division and lead to cell death. The antifungal activity of some quinoline derivatives is attributed to their ability to disrupt the fungal cell membrane and inhibit key enzymes involved in cell wall synthesis.

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Quinoline Derivative | Microorganism | MIC (µg/mL) |

| Hybrid 7b | Staphylococcus aureus | 2[24] |

| Hybrid 7h | Staphylococcus aureus | 20[24] |

| Compound 13 | Staphylococcus aureus MRSA | 20±3.3[1] |

| Compound 1 | Staphylococcus aureus MRSA ATCC33591 | 8[25] |

| Compound 2 | Staphylococcus aureus MRSA ATCC 43300 | 1[25] |

| Compound 8 | Clinical MRSA strains | 0.063 (MIC50)[25] |

| Compound 19 | MRSA | 0.125[9] |

| Indolo[3,2-b]quinoline analog (23) | MRSA OM481 & OM584 | 2[25] |

| Hybrid 7b | Escherichia coli | ≥50[24] |

| Compound 13 | Pseudomonas aeruginosa | 10±1.5[1] |

| Compound 7 | Escherichia coli ATCC25922 | 2[8] |

| QBSC 4d | Escherichia coli ATCC25922 | 6.09[26] |

| Hybrid 7c | Candida albicans | 62.5[24] |

| Hybrid 7d | Candida albicans | 62.5[24] |

| BQ-06, 07, 08 | Candida albicans | 0.4[4] |

| Compound 5 | Dermatophytes | 12.5-25[27] |

| Compound 3a | Candida albicans ATCC 90028 | 25[28] |

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Antimalarial Applications of Quinoline Derivatives

Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades.[23][24] Their mechanism of action primarily involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite.[16][29]

A. Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and bind to free heme, preventing its polymerization into hemozoin.[29][30] The accumulation of the drug-heme complex and free heme leads to oxidative stress and parasite death.[16]

The following diagram illustrates the inhibition of heme detoxification by quinoline derivatives.

B. Quantitative Data: In Vivo Antimalarial Efficacy

The in vivo efficacy of antimalarial compounds is often evaluated in mouse models infected with Plasmodium berghei. The effective dose (ED50 or ED90) is the dose of the drug that reduces parasitemia by 50% or 90%, respectively.

| Quinoline Derivative | In Vivo Model | Efficacy |

| Chloroquine | P. berghei ANKA | ED50: 1.5 - 1.8 mg/kg[31] |

| DDD107498 | P. berghei | ED90 < 1 mg/kg (oral, 4 days)[32] |

| Quinoline-pyrimidine hybrid | P. berghei | 96.42% suppression at 100 mg/kg (oral, day 5)[33] |

| Hydrazine derivative 1f | P. berghei NK65 | Activity similar to chloroquine[34] |

C. Experimental Protocol: In Vivo Antimalarial Efficacy in Mice

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Protocol:

-

Infection: Infect mice with Plasmodium berghei.

-

Treatment: Administer the quinoline derivative orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection.

-

Parasitemia Monitoring: Prepare thin blood smears from the tail blood of each mouse on day 5 post-infection.

-

Data Analysis: Stain the smears with Giemsa and count the number of parasitized red blood cells out of a total of 1,000 red blood cells. Calculate the percentage of parasitemia and the percentage of suppression compared to an untreated control group.

IV. Anti-inflammatory Applications of Quinoline Derivatives

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory pathways.[11][35]

A. Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[36][37] The activation of the NF-κB pathway is a central event in the inflammatory response. Some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[35] For example, 8-(tosylamino)quinoline has been shown to exert its anti-inflammatory effects by inhibiting the Akt/NF-κB pathway.[35]

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Quinoline Derivative | Assay | IC50 |

| 8-(Tosylamino)quinoline | NO, TNF-α, PGE2 production in RAW264.7 cells | 1-5 µmol/L[35] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity[27] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity[27] |

| Compound 13i | LPS-induced NF-κB activity in THP-1 cells | < 50 µM |

| Compound 16 | LPS-induced NF-κB activity in THP-1 cells | < 50 µM |

C. Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

V. Neuroprotective Applications of Quinoline Derivatives

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Quinoline derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of acetylcholinesterase and antioxidant activity.

A. Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. AChE inhibitors, including some quinoline derivatives, increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.[2][17]

B. Quantitative Data: Acetylcholinesterase Inhibition

| Quinoline Derivative | Enzyme | IC50 (µM) |

| Compound 11g | AChE | 1.94 ± 0.13[2] |

| Compound 11g | BChE | 28.37 ± 1.85[2] |

| Quinidine | BChE | 0.56[22] |

| Compound 3b | AChE | 0.052 |

C. Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the quinoline derivative.

-

Enzyme Reaction: In a 96-well plate, mix the AChE enzyme, DTNB, and the quinoline derivative at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. The diverse biological activities of quinoline derivatives, spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective applications, underscore the immense potential of this heterocyclic system in medicinal chemistry. The ability to strategically modify the quinoline core allows for the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of new and more effective quinoline-based drugs holds great promise for addressing unmet medical needs. This technical guide provides a comprehensive overview of the current landscape of quinoline-based drug discovery and serves as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. westmont.edu [westmont.edu]

- 22. Quinine - Wikipedia [en.wikipedia.org]

- 23. mdpi.com [mdpi.com]

- 24. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of quinoline based 1,2,3-triazole and its structural analogues on growth and virulence attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mmv.org [mmv.org]

- 31. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 33. New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 35. biointerfaceresearch.com [biointerfaceresearch.com]

- 36. mdpi.com [mdpi.com]

- 37. researchgate.net [researchgate.net]

Introduction: A Serendipitous Finding Ignites a Revolution in Antibacterial Therapy

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

The quinolones represent a major class of synthetic broad-spectrum antibacterial agents, distinguished as the only class to directly inhibit bacterial DNA synthesis.[1][2] Their journey from an accidental laboratory byproduct to a cornerstone of modern antimicrobial therapy is a testament to decades of meticulous chemical refinement and a deepening understanding of bacterial physiology. This guide provides a technical deep-dive into the history of fluoroquinolone discovery, tracing the molecular evolution from the first-generation quinolones to the potent, broad-spectrum agents used today. We will explore the key chemical modifications, the structure-activity relationships (SAR) that guided their development, and the core mechanism of action that underpins their bactericidal power.

Chapter 1: The Dawn of the Quinolones - Nalidixic Acid

The story of the quinolones begins not with a targeted search for an antibiotic, but as a fortunate accident during the synthesis of the antimalarial drug chloroquine.[3][4] In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct from a chemical distillate.[5][6] This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed modest antibacterial activity.[6][7] This initial finding spurred further investigation into related structures, leading to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which is considered the progenitor of the entire quinolone class.[5][7][8]

Introduced clinically in 1967, nalidixic acid marked the first generation of quinolones.[9][10] Its utility, however, was limited.

-

Spectrum of Activity: Its activity was primarily restricted to Gram-negative bacteria, such as Escherichia coli, Proteus, and Klebsiella, making it suitable mainly for treating urinary tract infections (UTIs).[5][6][8]

-

Pharmacokinetics: It achieved only minimal serum concentrations, preventing its use for systemic infections.[6][11]

-

Resistance: Bacteria were found to develop resistance to nalidixic acid relatively quickly, reducing its long-term effectiveness.[6][10]

Other first-generation quinolones, such as pipemidic acid, oxolinic acid, and cinoxacin, offered only marginal improvements over nalidixic acid.[5] The true potential of this chemical scaffold remained unrealized, awaiting a pivotal molecular breakthrough.

Chapter 2: The Fluorine Revolution - The Second Generation and the Birth of Fluoroquinolones

The significant leap forward in quinolone development occurred in the 1970s and 1980s with the strategic addition of a fluorine atom to the core structure, giving rise to the fluoroquinolones .[9][10] The discovery that a fluorine atom at the C-6 position dramatically enhanced antibacterial activity was a watershed moment.[6][12] This modification is believed to improve both bacterial cell penetration and inhibition of the target enzyme, DNA gyrase.[1]

Flumequine was one of the first compounds to feature this C-6 fluoro group, and it demonstrated the potential for improved potency.[6][10] This discovery paved the way for the development of the highly successful second-generation fluoroquinolones, which became clinical workhorses.

Key Second-Generation Agents:

-

Norfloxacin: One of the first fluoroquinolones to see wide use, norfloxacin showed substantially greater potency against Gram-negative bacteria compared to its predecessors.[1][13]

-

Ciprofloxacin: Patented in 1983 and approved in 1987, ciprofloxacin became one of the most widely used antibiotics globally.[5][14] It boasts excellent activity against a broad range of Gram-negative pathogens, including the notoriously difficult-to-treat Pseudomonas aeruginosa.[11][15][16]

-

Ofloxacin: Approved in 1990, ofloxacin offered a similar spectrum to ciprofloxacin but with some enhanced activity against certain Gram-positive organisms and Chlamydia.[14][17]

These second-generation agents offered significant advantages over the first generation, including a broader spectrum of activity and improved pharmacokinetic profiles that allowed for the treatment of systemic infections.[18]

Visualizing the Structural Leap

The evolution from a simple quinolone to a fluoroquinolone involved key substitutions on the core bicyclic ring system.

Caption: Evolution from First to Second Generation Quinolones.

Chapter 3: Expanding the Spectrum - The Third Generation's Embrace of Gram-Positives

While the second generation excelled against Gram-negative bacteria, their activity against Gram-positive pathogens, particularly Streptococcus pneumoniae (a common cause of respiratory infections), was less reliable.[17][19] The next wave of innovation focused on enhancing Gram-positive coverage through further chemical modification. This led to the development of the third-generation fluoroquinolones.

Levofloxacin , the pure L-isomer of ofloxacin, is the quintessential third-generation agent.[19][20] It retains the broad Gram-negative spectrum of its predecessors but demonstrates significantly improved activity against Gram-positive bacteria and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.[11][21] Other third-generation agents include sparfloxacin and gatifloxacin.[22]

The key structural modifications responsible for this expanded activity often involved alterations to the substituent at the C-7 position and the introduction of new groups at the C-8 position.[12]

Chapter 4: Conquering New Frontiers - The Fourth Generation and Anaerobic Coverage

The final frontier for fluoroquinolone development was the inclusion of anaerobic bacteria in their spectrum of activity. This was a critical step for treating complex intra-abdominal and mixed infections. The fourth-generation fluoroquinolones achieved this goal while maintaining broad coverage against Gram-negative, Gram-positive, and atypical organisms.[5][11]

-

Trovafloxacin: One of the first fourth-generation agents, it added significant anaerobic coverage.[11] However, its use was later restricted due to concerns about hepatotoxicity.

-

Moxifloxacin: This agent has a bulky side-chain at the C-7 position and a methoxy group at C-8, which together enhance Gram-positive and anaerobic activity while potentially reducing toxicity.[3][12]

This dual-targeting mechanism, acting on both DNA gyrase and topoisomerase IV, is thought to slow the development of bacterial resistance.[5]

Table 1: Generations of Fluoroquinolones and Spectrum of Activity

| Generation | Representative Drugs | Key Spectrum Improvements | Primary Clinical Use |

| First | Nalidixic acid, Cinoxacin[22] | Gram-negative (Enterobacteriaceae)[5][6] | Uncomplicated Urinary Tract Infections (UTIs)[5] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin[22] | Broadened Gram-negative (incl. P. aeruginosa), some Gram-positive & atypical coverage[11] | Complicated UTIs, Respiratory, Skin, and Systemic Infections[11][15] |

| Third | Levofloxacin, Sparfloxacin[22] | Improved Gram-positive (incl. S. pneumoniae) and atypical coverage[11][19] | Community-Acquired Pneumonia, Sinusitis, Skin Infections[20] |

| Fourth | Moxifloxacin, Gemifloxacin[22] | Added significant anaerobic coverage; maintained broad spectrum[3][5][11] | Intra-abdominal infections, Respiratory Infections, Skin Infections[3] |

Chapter 5: The Core Mechanism - Dual Inhibition of Bacterial Type II Topoisomerases

Fluoroquinolones exert their potent bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[23][24] These enzymes are type II topoisomerases that manage the complex topology of bacterial DNA, a process vital for replication, transcription, and repair.[21]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, which helps to relax the positive supercoils that accumulate ahead of the replication fork.[25] This action is crucial for allowing DNA replication to proceed.

-

Topoisomerase IV (ParC and ParE subunits): This enzyme's primary role is to separate, or decatenate, the interlinked daughter DNA chromosomes after replication is complete, allowing them to segregate into new bacterial cells.[21]

Fluoroquinolones do not simply inhibit these enzymes; they act as poisons. They bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is broken.[2] This creates a ternary drug-enzyme-DNA complex that physically blocks the movement of the replication fork and transcription machinery, leading to a cascade of events that culminates in rapid cell death.[2][21]

Interestingly, fluoroquinolones exhibit preferential targeting:

-

In many Gram-negative bacteria , DNA gyrase is the primary target.[21][23]

-

In many Gram-positive bacteria , topoisomerase IV is the primary target.[21][23]

Diagram: Fluoroquinolone Mechanism of Action

Caption: Mechanism of Fluoroquinolone-mediated bacterial cell death.

Chapter 6: A Guide to Synthesis - The Norfloxacin Protocol

To understand the practical chemistry behind these compounds, we can examine a representative synthesis protocol for a second-generation agent like Norfloxacin. The core of the synthesis involves the formation of the quinolone ring system and the subsequent nucleophilic substitution to add the crucial piperazine moiety at the C-7 position.[26][27]

Experimental Protocol: Synthesis of Norfloxacin

This protocol is a generalized representation based on established chemical principles for educational purposes.

Objective: To synthesize Norfloxacin via the reaction of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine.

Materials:

-

1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Starting Material)

-

Piperazine (anhydrous)

-

Lewis Acid Catalyst (e.g., Aluminum Chloride)

-

Solvent (e.g., Methanol, Isoamyl alcohol)

-

Sodium Hydroxide (for workup)

-

Activated Carbon

-

Water (deionized)

Procedure:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the starting material (1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), an excess of piperazine, the chosen solvent, and the Lewis acid catalyst.[28]

-

Causality Check: Piperazine is used in excess to act as both a reactant and a base to neutralize the HCl byproduct, driving the reaction to completion. The Lewis acid catalyst activates the quinolone ring, making the C-7 position more susceptible to nucleophilic attack by the piperazine.

-

Heating and Reflux: Heat the reaction mixture to a specified temperature (e.g., 85-135°C, depending on the solvent) and maintain under reflux for a set period (e.g., 1.5-15 hours).[28] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal and Workup: After the reaction is complete, add sodium hydroxide to the mixture. Remove the solvent under reduced pressure.[28]

-

Purification - Step 1 (Base Wash): To the resulting residue, add water and additional sodium hydroxide. This step dissolves the product and helps remove unreacted starting materials and byproducts. Add activated carbon to decolorize the solution, heat briefly, and then filter while hot.[28]

-

Self-Validation: This base wash is a critical purification step. The carboxylic acid and phenolic hydroxyl groups of the quinolone core are deprotonated in the basic solution, making the compound water-soluble, while many organic impurities are not. This allows for their separation by filtration.

-

Precipitation: Carefully neutralize the filtrate with an acid (e.g., acetic acid) to a neutral pH. The Norfloxacin product, being less soluble at neutral pH, will precipitate out of the solution.

-

Isolation and Drying: Cool the mixture to room temperature to maximize precipitation. Collect the solid product by suction filtration and wash with cold water. Dry the resulting filter cake in a vacuum oven at an appropriate temperature (e.g., 100°C) to yield the final product.[28]

-

Characterization: Confirm the identity and purity of the synthesized Norfloxacin using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry, and NMR spectroscopy.

Workflow Diagram: Norfloxacin Synthesis

Caption: A generalized workflow for the synthesis of Norfloxacin.

Conclusion

The history of the fluoroquinolones is a compelling narrative of chemical ingenuity. From the serendipitous discovery of nalidixic acid, medicinal chemists have systematically modified the quinolone scaffold, guided by an ever-improving understanding of structure-activity relationships. The addition of a C-6 fluorine atom was the revolutionary step that unlocked the scaffold's potential, leading to broad-spectrum agents. Subsequent modifications at the N-1, C-7, and C-8 positions further refined the activity, expanding the spectrum to reliably cover Gram-positive and anaerobic pathogens. By targeting the fundamental bacterial processes of DNA replication and segregation, the fluoroquinolones have secured an enduring place in the global fight against bacterial infections. While challenges such as rising resistance and safety concerns persist, the developmental journey of this class provides a powerful blueprint for future antibiotic discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 12. crstoday.com [crstoday.com]

- 13. journals.asm.org [journals.asm.org]

- 14. differencebetween.com [differencebetween.com]

- 15. Ciprofloxacin vs Ofloxacin | Power [withpower.com]

- 16. droracle.ai [droracle.ai]

- 17. Ofloxacin vs ciprofloxacin: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. microbiologyresearch.org [microbiologyresearch.org]

- 19. youtube.com [youtube.com]

- 20. Beyond ciprofloxacin and ofloxacin: the future of antibiotics [healio.com]

- 21. academic.oup.com [academic.oup.com]

- 22. clinmedjournals.org [clinmedjournals.org]

- 23. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. grokipedia.com [grokipedia.com]

- 25. m.youtube.com [m.youtube.com]

- 26. nbinno.com [nbinno.com]

- 27. researchgate.net [researchgate.net]

- 28. CN102241629A - Chemical preparation method of norfloxacin - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Quinoline Derivatives

Introduction: The Enduring Importance and Modern Synthesis of Quinolines

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] From the historical antimalarial quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the versatile properties of quinoline derivatives have cemented their importance across scientific disciplines.[2][3][4][5] Consequently, the development of efficient and robust synthetic methodologies to access functionalized quinolines is of paramount importance to researchers in drug discovery, medicinal chemistry, and materials science.

Traditionally, the synthesis of quinolines has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][6] While foundational, these methods often require harsh reaction conditions, such as the use of strong acids or bases, which can limit their functional group tolerance and overall efficiency.[1] In recent decades, transition metal catalysis has emerged as a powerful tool to overcome these limitations, with palladium-catalyzed reactions, in particular, offering mild, selective, and highly efficient routes to complex quinoline structures.[7][8]

This application note provides a detailed overview of modern palladium-catalyzed methods for the synthesis of quinoline derivatives. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind experimental design.

The Palladium Advantage in Quinoline Synthesis

Palladium catalysts offer several distinct advantages for the synthesis of quinoline derivatives. Their ability to facilitate a wide range of transformations, including cross-coupling reactions, C-H activation, and oxidative cyclizations, under mild conditions makes them highly versatile.[7][9] This tolerance to a broad spectrum of functional groups allows for the late-stage functionalization of complex molecules, a crucial aspect of modern drug development. Furthermore, palladium-catalyzed reactions often proceed with high chemo- and regioselectivity, providing precise control over the final product's structure.

Modern Palladium-Catalyzed Methodologies for Quinoline Synthesis

Several innovative palladium-catalyzed strategies have been developed for the efficient construction of the quinoline core. Here, we highlight some of the most impactful approaches, complete with mechanistic insights.

Oxidative Cyclization of Anilines and Allyl Alcohols

A powerful and atom-economical approach to quinoline synthesis involves the palladium-catalyzed oxidative cyclization of readily available anilines and allyl alcohols.[1][10] This method avoids the need for pre-functionalized starting materials and often proceeds in the absence of harsh acids or bases.

Mechanism: The reaction is believed to proceed through a cascade of events initiated by the palladium-catalyzed oxidation of the allyl alcohol to the corresponding α,β-unsaturated aldehyde. This intermediate then undergoes condensation with the aniline to form an imine. Subsequent palladium-mediated steps, including a potential dimerization and intramolecular cyclization, lead to the formation of a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[1]

Workflow Diagram:

Caption: Palladium-catalyzed oxidative cyclization workflow.

Annulation of o-Alkenylanilines and Alkynes

The palladium-catalyzed annulation of o-alkenylanilines with alkynes provides a direct route to 2,3-disubstituted quinolines.[11] This methodology is particularly valuable for accessing quinolines with diverse substitution patterns at the 2- and 3-positions.

Mechanism: The catalytic cycle is proposed to involve the intermolecular amination of the alkyne by the o-alkenylaniline, followed by insertion of the olefin and an oxidative cleavage of a C-C bond, ultimately leading to the formation of the quinoline ring.[11] Molecular oxygen is often employed as a green terminal oxidant in this process.[11]

C-H Activation and Functionalization of Quinolines

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of pre-existing quinoline scaffolds. Palladium catalysis has been instrumental in the development of methods for the regioselective introduction of various substituents onto the quinoline ring system.

C2-Alkenylation of Quinoline N-Oxides: A notable example is the palladium-catalyzed direct cross-coupling of quinoline N-oxides with olefins.[12] This reaction proceeds via a proposed C-H bond activation at the 2-position of the quinoline N-oxide, followed by a Heck-type coupling with the olefin. A key feature of this transformation is that the N-oxide functionality can act as an internal oxidant to regenerate the active Pd(II) catalyst, thus avoiding the need for an external oxidant.[12]

Mechanism Diagram:

Caption: C-H activation and Heck coupling mechanism.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines

This protocol is adapted from the work of Xu et al.[1]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Aniline derivative

-

Allyl alcohol derivative

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Test tube with a magnetic stir bar

-

Oxygen balloon

-

Oil bath

Procedure:

-

To a test tube, add the aniline derivative (0.5 mmol, 1.0 equiv), the allyl alcohol derivative (0.5 mmol, 1.0 equiv), and palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%).

-

Add anhydrous DMSO (2 mL) to the test tube.

-

Attach an oxygen balloon to the test tube.

-

Place the test tube in a preheated oil bath at 130 °C and stir the reaction mixture for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of water.

-

Extract the aqueous solution with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Quantitative Data Summary:

| Entry | Aniline Derivative | Allyl Alcohol Derivative | Yield (%) |

| 1 | Aniline | Cinnamic alcohol | 79 |

| 2 | 4-Methoxyaniline | Cinnamic alcohol | 82 |

| 3 | 4-Chloroaniline | Cinnamic alcohol | 75 |

| 4 | Aniline | 4-Methoxycinnamic alcohol | 85 |

Yields are isolated yields as reported in the source literature.[1]

Protocol 2: Palladium-Catalyzed Oxidative Cyclization of o-Vinylanilines and Alkynes

This protocol is based on the methodology developed by Jiang and co-workers.[11]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O)

-

Pivalic acid (PivOH)

-

o-Vinylaniline derivative

-

Alkyne

-

Acetonitrile (MeCN), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Schlenk tube with a magnetic stir bar

-

Oxygen balloon

-

Oil bath

Procedure:

-

To a Schlenk tube, add PdCl₂ (5 mol%), PPh₃ (10 mol%), Cu(TFA)₂·xH₂O (20 mol%), and PivOH (30 mol%).

-

Add the o-vinylaniline derivative (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv).

-

Add anhydrous MeCN (1.5 mL) and anhydrous DMSO (0.5 mL).

-

Evacuate and backfill the Schlenk tube with oxygen (repeat three times) and then leave it under an oxygen balloon atmosphere (1 atm).

-

Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted quinoline.

Representative Reagent Table:

| Reagent | Molar Equiv. | Purpose |

| PdCl₂ | 0.05 | Catalyst |

| PPh₃ | 0.10 | Ligand |

| Cu(TFA)₂·xH₂O | 0.20 | Co-oxidant |

| PivOH | 0.30 | Additive |

| Oxygen | Excess | Terminal Oxidant |

Conclusion and Future Outlook

Palladium-catalyzed reactions have revolutionized the synthesis of quinoline derivatives, offering mild, efficient, and highly selective methodologies. The approaches discussed in this application note, including oxidative cyclizations and C-H functionalizations, provide powerful tools for accessing a wide range of structurally diverse quinolines. These advancements are crucial for accelerating research in medicinal chemistry and materials science, enabling the rapid generation of novel compounds with potentially valuable biological and physical properties. Future research in this area will likely focus on the development of even more sustainable catalytic systems, the use of earth-abundant metals, and the application of these methods in the synthesis of increasingly complex and biologically active molecules.

References

- 1. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. jocpr.com [jocpr.com]

- 10. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Utilizing 8-Chloro-6-fluoroquinoline

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 8-Chloro-6-fluoroquinoline and its precursors in the synthesis of potent antibacterial agents. This document details the underlying chemical principles, step-by-step protocols, and critical considerations for the successful development of novel fluoroquinolone-based therapeutics.

Introduction: The Strategic Importance of the this compound Scaffold